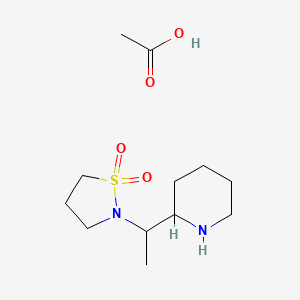

4-cyano-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a role in addiction and other neurological disorders.

Scientific Research Applications

Heterocyclic Synthesis

The compound of interest is related to the synthesis of various heterocyclic compounds, which are critical in the development of pharmaceuticals and materials science. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which involves the coupling of certain carboxamides with ethyl cyanoacetate or ethyl acetoacetate, demonstrates the versatility of thiophene derivatives in creating complex heterocyclic structures with potential applications in drug discovery and material properties enhancement (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Enzyme Inhibition Activities

Another significant area of research involving this class of compounds is their potential antimicrobial and enzyme inhibition activities. Derivatives containing the piperazine moiety have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated good to moderate activity against various microorganisms, suggesting their potential in developing new antimicrobial agents with enzyme inhibition capabilities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives

The synthesis of thieno[2,3‐b][1,5]benzoxazepine derivatives, which are thienoanalogues of loxapine, a potent antipsychotic drug, is another example of the application of compounds with similar structures. These derivatives have been synthesized starting from bromo-thiophene or ethyl amino-thiophene carboxylate, demonstrating the compound's relevance in creating new therapeutic agents with potential neuropsychiatric applications (Kohara, Tanaka, Kimura, Horiuchi, Seio, Arita, Fujimoto, & Yamamoto, 2002).

Insecticidal Activity

Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety, starting from cyano-N-substituted acetamide precursors, has shown potential in developing insecticidal agents. These compounds were tested against the cotton leafworm, Spodoptera littoralis, indicating the relevance of this chemical class in agricultural applications to protect crops from pest damage (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anticancer Activity and Spectroscopic Studies

Lastly, the synthesis of thiophene-2-carboxaldehyde derivatives has shown promising results in terms of antibacterial, antifungal, and anticancer activities. These compounds' binding characteristics to carrier proteins such as Human Serum Albumin (HSA) have been investigated, providing insights into their pharmacokinetic mechanisms and potential therapeutic applications (Shareef, Musthafa, Velmurugan, Karthikeyan, Ganesan, Padusha, Musthafa, & Mohamed, 2016).

properties

IUPAC Name |

4-cyano-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-22-7-9-23(10-8-22)18(17-6-11-25-14-17)13-21-19(24)16-4-2-15(12-20)3-5-16/h2-6,11,14,18H,7-10,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXKAJBFAOPBOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2889640.png)

![3-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2889643.png)

![2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2889644.png)

![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)

![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)

![2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B2889653.png)

![N-[4-(2-chloropropanoyl)phenyl]butanamide](/img/structure/B2889655.png)

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2889656.png)